Redaporfin

Photodynamic Therapy Tissue Penetration Oncology

Redaporfin is a third-generation fluorinated bacteriochlorin engineered for deep-tissue Photodynamic Therapy. Its 749 nm NIR absorption achieves necrosis depths up to 18 mm, far exceeding Photofrin (630 nm). It targets the ER/Golgi, induces robust immunogenic cell death, and holds EMA orphan designation for biliary tract cancer with active Phase II trials in head and neck cancer. Formulated with Pluronic P123 for enhanced selectivity. Essential for oncology researchers advancing PDT beyond superficial lesions.

Molecular Formula C48H38F8N8O8S4
Molecular Weight 1135.1 g/mol
CAS No. 1224104-08-8
Cat. No. B610432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRedaporfin
CAS1224104-08-8
SynonymsF-2BMet;  LUZ-11;  F2BMet;  LUZ11;  F 2BMet;  LUZ 11
Molecular FormulaC48H38F8N8O8S4
Molecular Weight1135.1 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C(=C(C=C1)F)C2=C3CCC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C(C=CC(=C7F)S(=O)(=O)NC)F)CC5)C8=C(C=CC(=C8F)S(=O)(=O)NC)F)N4)C9=C(C=CC(=C9F)S(=O)(=O)NC)F)F
InChIInChI=1S/C48H38F8N8O8S4/c1-57-73(65,66)33-17-5-21(49)37(45(33)53)41-25-9-11-27(61-25)42(38-22(50)6-18-34(46(38)54)74(67,68)58-2)29-13-15-31(63-29)44(40-24(52)8-20-36(48(40)56)76(71,72)60-4)32-16-14-30(64-32)43(28-12-10-26(41)62-28)39-23(51)7-19-35(47(39)55)75(69,70)59-3/h5-9,11,14,16-20,57-61,64H,10,12-13,15H2,1-4H3
InChIKeyCKRVBMUJCFKRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Redaporfin (CAS 1224104-08-8): A Third-Generation Bacteriochlorin Photosensitizer for Deep-Tissue Photodynamic Therapy


Redaporfin (LUZ11, F2BMet) is a third-generation, fluorinated sulfonamide bacteriochlorin photosensitizer specifically designed for photodynamic therapy (PDT) of solid tumors [1]. It is characterized by an intense absorption band in the near-infrared (NIR) region at approximately 749 nm, enabling deeper light penetration into tissues compared to earlier-generation photosensitizers [2]. Redaporfin has received orphan drug designation from the European Medicines Agency (EMA) for the treatment of biliary tract cancer and is currently in Phase II clinical trials for advanced head and neck cancer (NCT02070432) [3].

Why Redaporfin Cannot Be Substituted with Generic Photosensitizers: Key Differentiators in Depth, Safety, and Efficacy


Redaporfin's engineered molecular structure confers a distinct set of pharmacological and photophysical properties that cannot be assumed by in-class photosensitizers like Photofrin® (porfimer sodium) or Foscan® (temoporfin/mTHPC). The combination of its 749 nm absorption maximum, which is significantly red-shifted relative to Photofrin (630 nm) and Foscan (652 nm), its subcellular targeting of the endoplasmic reticulum/Golgi apparatus, and its high ROS quantum yield results in a unique efficacy and safety profile [1]. Simply selecting a generic 'bacteriochlorin' or 'porphyrin' would not replicate the specific tissue necrosis depth, reduced treatment duration, or lowered skin photosensitivity observed with Redaporfin, as demonstrated by the quantitative comparative data presented below [2].

Redaporfin vs. Market-Leading Photosensitizers: A Quantitative Comparison of Key Performance Indicators


Deeper Tissue Necrosis with Redaporfin vs. Photofrin and Foscan

Redaporfin's near-infrared activation at 749 nm enables significantly deeper tissue necrosis compared to first- and second-generation photosensitizers. Redaporfin achieves a necrosis depth of up to 18 mm, whereas Photofrin® (630 nm) and Foscan® (652 nm) are limited to 2-6 mm [1]. This deeper effect is a direct consequence of the compound's red-shifted absorption maximum and high phototoxicity [2].

Photodynamic Therapy Tissue Penetration Oncology

Faster Treatment Workflow and Reduced Skin Photosensitivity with Redaporfin

Redaporfin offers a dramatically improved patient experience and clinical workflow due to its rapid clearance and shorter treatment duration. The entire PDT treatment with Redaporfin can be completed in approximately 30 minutes, compared to over 2 days for Photofrin® and Foscan® [1]. This is supported by a short plasma half-life of 19 hours at the effective clinical dose of 0.75 mg/kg, enabling patients to resume normal light exposure within 3 days [2]. In contrast, Photofrin® requires patients to avoid light for 4-6 weeks due to prolonged skin photosensitivity [3].

Pharmacokinetics Patient Safety Clinical Workflow

Unique Subcellular Targeting of the Endoplasmic Reticulum and Golgi Apparatus

Unlike many photosensitizers that primarily target mitochondria or lysosomes, Redaporfin exhibits a selective tropism for the endoplasmic reticulum (ER) and Golgi apparatus (GA) [1]. This unique localization triggers a distinct cascade of events: upon photoactivation, it causes rapid, ROS-dependent perturbation of ER/GA compartments, leading to ER stress and inhibition of GA-dependent secretory pathways [1]. This mechanism is upstream of mitochondria and is a key driver of its potent immunogenic cell death (ICD) effects [2].

Mechanism of Action Subcellular Localization Immunogenic Cell Death

Enhanced Immunogenic Cell Death and Durable Tumor Cures in Preclinical Models

Redaporfin-PDT elicits a robust and durable anti-tumor immune response, leading to high rates of complete tumor regression and long-term immunological memory. In a syngeneic mouse model of colon carcinoma (CT26), Redaporfin-PDT achieved a complete cure rate of 85% in immunocompetent mice, with no tumor regrowth over a 60-day follow-up [1]. Furthermore, 67% of these cured mice rejected a subsequent rechallenge with the same tumor cells, demonstrating potent immunological memory [2]. This effect is also observed in other models; vascular-targeted PDT with a Pluronic P123 formulation led to 100% complete cures (no regrowth over one year) in a B16F10 melanoma model [3].

Immuno-Oncology Preclinical Efficacy Abscopal Effect

Superior Formulation with Pluronic P123 Enhances Bioavailability and Tumor Selectivity

Formulating Redaporfin with Pluronic P123 block copolymers significantly enhances its therapeutic index. This formulation increases the drug's bioavailability and improves tumor selectivity, as evidenced by higher tumor-to-muscle and tumor-to-skin ratios compared to formulations using Cremophor EL or Pluronic F127 [1]. The P123 formulation also enhances cellular uptake and oxidative stress in melanoma cells, leading to a 100% complete cure rate in a highly resistant B16F10 melanoma model [1].

Drug Delivery Formulation Science Pharmacokinetics

Redaporfin Procurement Guide: Optimal Scenarios for Research and Clinical Development


Treatment of Deep-Seated or Bulky Solid Tumors

Given its ability to achieve necrosis depths of up to 18 mm [1], Redaporfin is the photosensitizer of choice for pre-clinical or clinical PDT studies targeting larger or more deeply embedded solid tumors that are beyond the effective reach of older, shorter-wavelength agents. This makes it particularly relevant for advanced head and neck cancer (as in NCT02070432) and biliary tract cancer (for which it has EMA orphan designation) [2].

Combination Therapy with Immune Checkpoint Inhibitors

Redaporfin-PDT's demonstrated ability to induce robust immunogenic cell death (ICD) and generate systemic anti-tumor immunity [3] positions it as an ideal partner for combination with immune checkpoint inhibitors (e.g., anti-CTLA-4, anti-PD-1/PD-L1). Preclinical data shows that combining Redaporfin-PDT with anti-CTLA-4 was successful in curing mice of subcutaneous CT26 tumors [4], and a clinical study is evaluating this combination in head and neck cancer patients [5].

Research on ER/Golgi Stress and Subcellular Targeting

Redaporfin's unique and well-characterized tropism for the endoplasmic reticulum (ER) and Golgi apparatus (GA) makes it a valuable tool compound for investigating the roles of these organelles in cell death pathways, protein secretion, and the unfolded protein response (UPR) in cancer biology [6]. Its photoactivatable nature allows for precise spatiotemporal control of ER/GA stress induction.

Advanced Formulation and Drug Delivery Studies

The significant enhancement of Redaporfin's efficacy and selectivity when formulated with Pluronic P123 [7] makes it an excellent model compound for researchers developing novel nanoparticle or polymer-based drug delivery systems for photosensitizers or other poorly soluble anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Redaporfin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.